

Ruboxistaurin efficacy vs safety profile comparison

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Compound Focus: Ruboxistaurin

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Ruboxistaurin Efficacy and Safety Profile

The following table summarizes the key efficacy and safety data for **Ruboxistaurin** from clinical trials, focusing on its primary investigated uses.

Indication	Study Design & Duration	Efficacy Findings	Safety Findings
Diabetic Retinopathy [1]	Phase 3, RCT, double-masked, placebo-controlled (N=685); 36 months.	• 40% reduction in sustained moderate visual loss (SMVL): 5.5% vs 9.1% with placebo (P=0.034). • 45% reduction in sustained visual loss on individual eye analysis. • Less decline in mean visual acuity (-0.8 letters vs -2.6 letters with placebo). • 29% lower need for initial laser photocoagulation. [1]	Well-tolerated. Serious Adverse Events (SAEs): 20.8% (Ruboxistaurin) vs 23.2% (placebo). Discontinuation: 3% (Ruboxistaurin) vs 4% (placebo). [1]
Diabetic Nephropathy [2]	Phase 2 clinical trial; background RAS inhibition.	Significant reduction in albuminuria and preservation of estimated glomerular filtration rate (eGFR). [2]	Drug development was halted for business and regulatory reasons, not explicitly for safety concerns. [2]
Macrovascular Endothelial Function [3]	Proof-of-concept, RCT, double-masked, placebo-controlled (N=49); 6-8 weeks.	Trend towards improvement in Flow-Mediated Dilation (FMD) of the brachial artery at 1 min (0.13 mm, p=0.08) and significant improvement at 5 min (0.12 mm, p=0.02)	

post-cuff deflation. [3] | No effect on nitroglycerin-mediated dilation or urinary isoprostanes (oxidant stress marker). The study reported no specific safety issues. [3] |

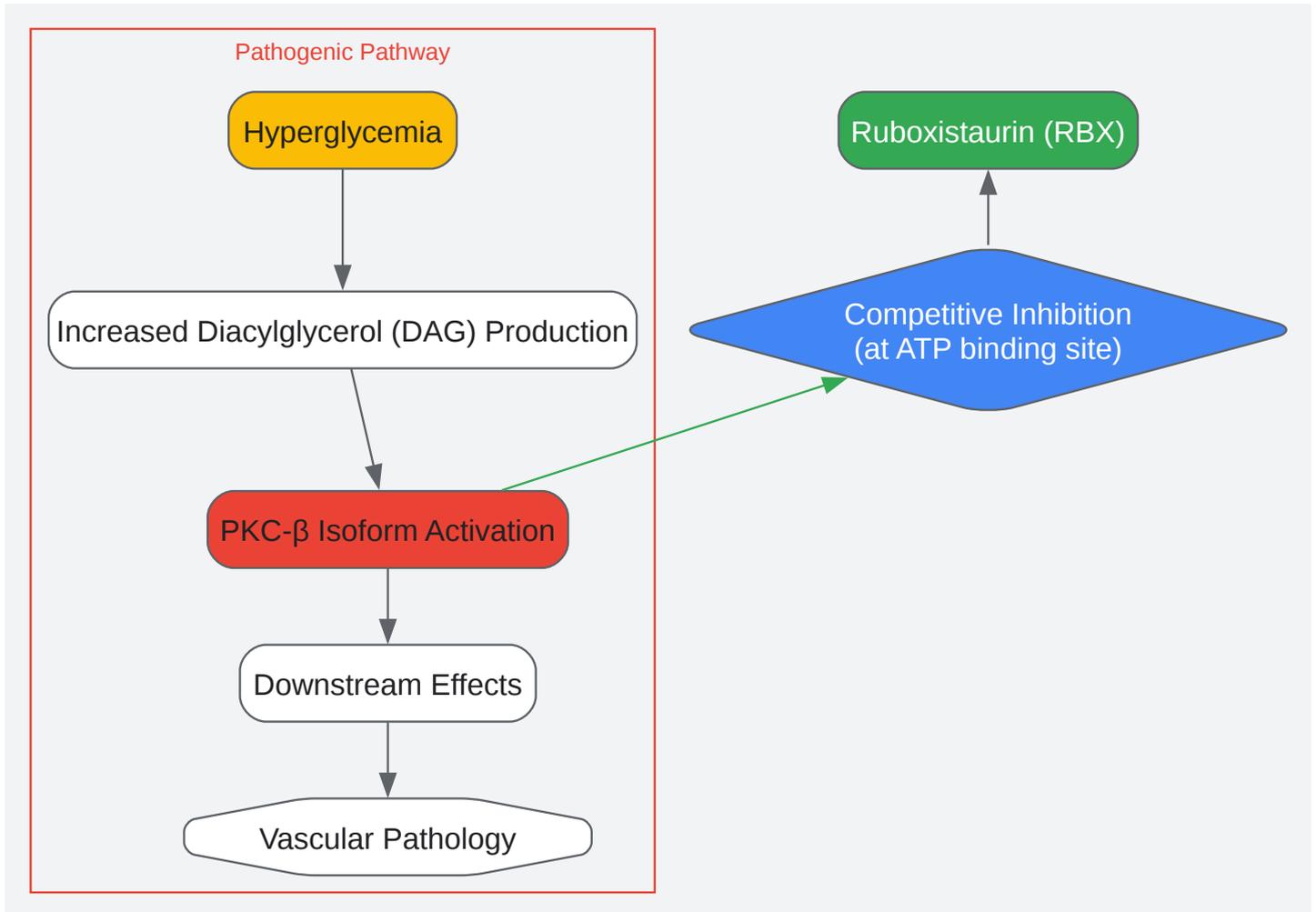
Detailed Experimental Protocols

To aid in the evaluation of the data, here is a detailed look at the methodologies used in the key trials cited above.

- **Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2) [1]:**
 - **Patient Population:** 685 patients with type 1 or 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy.
 - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 3 years.
 - **Primary Endpoint:** "Sustained moderate visual loss" (SMVL), defined as a ≥ 15 letter loss on the ETDRS chart maintained for the last 6 months of the study.
 - **Assessments:** Eye evaluations every 3 months and fundus photographs every 6 months.
- **Macrovascular Endothelial Function Study [3]:**
 - **Patient Population:** 49 adults with type 2 diabetes (HbA1c 7.0-11.0%).
 - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 6-8 weeks.
 - **Primary Endpoints:**
 - **Urinary 8,12-iso-iPF2 α -VI:** Measured as an index of oxidant stress using liquid chromatography/tandem mass spectrometry.
 - **Brachial Artery Flow-Mediated Dilation (FMD):** Assessed via ultrasound. After a 5-minute cuff occlusion of the arm, vessel diameter was measured 1 and 5 minutes post-cuff release to evaluate endothelium-dependent vasodilation. Endothelium-independent vasodilation was tested with nitroglycerin.

Ruboxistaurin's PKC- β Inhibition Pathway

The diagram below illustrates the proposed mechanism of action for **Ruboxistaurin** in mitigating diabetic microvascular complications.



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Development Status and Context

- **Mechanism:** **Ruboxistaurin** is a **selective protein kinase C beta (PKC-β) inhibitor**. It acts as a competitive inhibitor for ATP at the binding site of the PKC-βI and βII isoforms, preventing their hyperglycemia-induced activation which is implicated in vascular damage [2].
- **Development Status:** Despite promising results in Phase 2 and 3 trials for diabetic complications, the development of **ruboxistaurin** was **halted for business and regulatory reasons**, and it has not received FDA approval [2]. Its research profile remains valuable for understanding PKC-β inhibition as a therapeutic strategy.

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References

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